4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, an indole moiety, and a pyrrolone ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolone ring through cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The indole moiety can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) or strong acids (e.g., H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the fluorobenzoyl group yields a fluorobenzyl derivative .
Scientific Research Applications
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and selectivity towards its targets. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety.
Fluorobenzoyl Compounds: Molecules such as 4-fluorobenzoyl chloride and 4-fluorobenzaldehyde contain the fluorobenzoyl group.
Pyrrolone Derivatives: Compounds like 2-pyrrolidone and N-methyl-2-pyrrolidone feature the pyrrolone ring
Uniqueness
4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-5-(4-METHYLPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and lipophilicity, while the indole moiety contributes to its biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C28H23FN2O3 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23FN2O3/c1-17-6-8-18(9-7-17)25-24(26(32)19-10-12-21(29)13-11-19)27(33)28(34)31(25)15-14-20-16-30-23-5-3-2-4-22(20)23/h2-13,16,25,30,32H,14-15H2,1H3/b26-24- |
InChI Key |
OZQHTLXDSWPBPN-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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